Benzyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Overview
Description
Benzyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can be achieved through a multi-step synthetic route. The process typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Thiazolopyrimidine Formation: The thiazolopyrimidine core can be constructed through a cyclization reaction involving a thioamide and a β-ketoester.
Final Coupling: The final step involves the coupling of the indole derivative with the thiazolopyrimidine core under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
- Benzyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-furyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of Benzyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Biological Activity
The compound Benzyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against cancer cells, potential as an antibacterial agent, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components that contribute to its biological activity:
- Thiazolo[3,2-a]pyrimidine scaffold: Known for its pharmacological versatility.
- Indole moiety: Often associated with neuroactive properties.
- Thienyl group: Imparts additional biological functionalities.
Anticancer Activity
Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit potent anticancer properties. For instance:
-
Cytotoxicity Studies:
- The compound was tested against various cancer cell lines including M-HeLa (cervical adenocarcinoma) and MCF−7 (breast cancer). It showed significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like Sorafenib .
- A specific derivative in the thiazolo family demonstrated a twofold increase in cytotoxicity against M-HeLa cells compared to Sorafenib, indicating a promising therapeutic potential .
- Mechanism of Action:
Antibacterial Activity
Thiazolo derivatives also exhibit notable antibacterial properties:
- In Vitro Studies:
- Compounds containing the thiazole ring have been evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated moderate to high efficacy against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Specific derivatives showed MIC values as low as 25 μg/mL against S. aureus, indicating strong antibacterial potential .
Other Biological Activities
In addition to anticancer and antibacterial effects, thiazolo derivatives have been reported to possess:
- Antioxidant Activity: Protecting cells from oxidative stress.
- Anti-inflammatory Properties: Reducing inflammation markers in various models.
- Acetylcholinesterase Inhibition: Potential applications in treating Alzheimer’s disease by enhancing cholinergic transmission .
Case Study 1: Cytotoxicity Against Cancer Cells
A study evaluated a series of thiazolo derivatives for their cytotoxic effects on different cancer cell lines. The findings revealed that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity and selectivity towards cancer cells over normal cells. For example, one derivative showed an IC50 value of 1.47 μM against breast cancer cell lines, demonstrating its potential as a lead compound for further development .
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial activity of thiazolo derivatives against common bacterial strains. The results indicated that certain compounds had MIC values significantly lower than those of traditional antibiotics, suggesting their potential use in treating resistant bacterial infections .
Properties
Molecular Formula |
C29H23N3O4S2 |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
benzyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H23N3O4S2/c1-3-31-20-13-8-7-12-19(20)23(26(31)33)25-27(34)32-24(21-14-9-15-37-21)22(17(2)30-29(32)38-25)28(35)36-16-18-10-5-4-6-11-18/h4-15,24H,3,16H2,1-2H3/b25-23- |
InChI Key |
ZCXYXKASNCJPGG-BZZOAKBMSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC5=CC=CC=C5)C6=CC=CS6)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC5=CC=CC=C5)C6=CC=CS6)C1=O |
Origin of Product |
United States |
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